4-Benzoylphenyl morpholine-4-carboxylate
Description
4-Benzoylphenyl morpholine-4-carboxylate is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) esterified to a 4-benzoylphenyl group. The benzoylphenyl group is a common pharmacophore in lipid-lowering agents, as seen in related compounds (e.g., pyrrole-2-carboxamide and indole derivatives) .
Properties
IUPAC Name |
(4-benzoylphenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)23-18(21)19-10-12-22-13-11-19/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSPRCXHEHHFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylphenyl morpholine-4-carboxylate typically involves the reaction of 4-benzoylphenyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Benzoylphenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The following table summarizes key structural analogs of 4-benzoylphenyl morpholine-4-carboxylate and their lipid-modulating effects:
Notes:
- Pyrrole vs. Morpholine : The pyrrole-2-carboxamide derivatives (e.g., compounds 3 and 5) exhibit potent lipid-lowering effects, likely due to their planar aromatic systems enhancing target binding. In contrast, the morpholine ring’s saturated structure may reduce bioavailability but improve metabolic stability .
- Substituent Effects: Bromine substitution (compound 3) enhances HDL elevation (22%) compared to amino substitution (compound 5, 4.5%), suggesting electronegative groups optimize activity .
Physicochemical and Pharmacokinetic Properties
| Property | This compound (Inferred) | N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide | Benzyl Morpholine-4-Carboxylate |
|---|---|---|---|
| Molecular Weight | ~313 g/mol (estimated) | 349–380 g/mol | 221.25 g/mol |
| LogP (Lipophilicity) | Moderate (morpholine increases polarity) | High (aromatic pyrrole) | Moderate |
| Metabolic Stability | High (ester hydrolysis resistance) | Moderate (amide hydrolysis susceptible) | High |
| HDL Modulation | Not reported | Up to 22% increase | Not reported |
Key Insights :
- Ester linkages (as in morpholine derivatives) generally exhibit slower hydrolysis than amides, suggesting prolonged half-life .
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